4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid
Description
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a pyridinyl-acetamido substituent. Its structure combines a rigid cyclohexane backbone with a polar carboxylic acid group and a nitrogen-rich pyridinyl-acetamido moiety, making it a candidate for applications in medicinal chemistry and materials science. The compound has been cataloged by CymitQuimica as a research chemical, though commercial availability is currently discontinued .
Properties
IUPAC Name |
4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFBGVSZLXMXIBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Preparation
The synthesis of this compound typically involves the reaction of 4-pyridineacetic acid with cyclohexylamine, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction conditions are optimized for yield and purity through methods like recrystallization and chromatography.
Chemistry
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the development of derivatives that can be tailored for specific chemical reactions or properties.
Biology
In biological research, 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. It has been shown to interact with various biological targets, influencing their activity and potentially leading to new therapeutic strategies.
Medicine
The compound exhibits promising applications in drug development, particularly in creating therapeutic agents for conditions such as hypertension and asthma. Research indicates that it may enhance blood flow in coronary, cerebral, and renal arteries while demonstrating anti-asthmatic properties through inhibition of histamine-induced responses .
Case Study 1: Antihypertensive Effects
Research has demonstrated that derivatives of this compound can significantly increase blood flow in various vascular beds. In animal models, it has shown efficacy as an antihypertensive agent with reduced toxicity compared to conventional treatments .
Case Study 2: Anti-asthmatic Properties
In experimental studies involving guinea pigs, the compound exhibited notable anti-asthmatic effects by inhibiting bronchoconstriction induced by histamine and acetylcholine. This suggests potential therapeutic applications in managing asthma symptoms .
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context and the specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
(a) 4-({[(E)-Pyridin-3-ylmethylidene]amino}methyl)cyclohexanecarboxylic Acid ()
- Structure : Features a pyridin-3-yl imine substituent instead of a pyridin-4-yl acetamido group. The imine linkage introduces conformational rigidity, with a dihedral angle of 71.77°(7) between the pyridine and cyclohexane planes.
- Crystallography: Crystallizes in a monoclinic system (a=12.7580 Å, b=11.2504 Å, c=18.8088 Å, β=94.720°) with O–H···N and C–H···O hydrogen bonds forming C(13) chains and R₂²(26) ring motifs .
- Synthesis: Prepared via condensation in methanol with triethylamine catalysis, contrasting with the acetamido linker in the target compound.
(b) 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic Acid (BTCC, )
- Structure: Replaces the pyridinyl-acetamido group with a benzoylthiourea moiety.
(c) ERAP1-Bound Analogue ()
- Structure : 1-[2-(6-Chloro-3-oxo-benzothiazin-4-yl)acetamido]cyclohexane-1-carboxylic acid shares the cyclohexane-carboxylic acid and acetamido backbone but incorporates a benzothiazine heterocycle.
Pyridinyl-Containing Aromatic Analogs ()
Compounds such as trans-4-(2-(pyridin-4-yl)vinyl)benzoic acid (IV) feature a pyridinyl-vinyl-benzene core instead of a cyclohexane backbone.
- Synthesis: Prepared via Knoevenagel condensation (solvent-free) and oxidation.
- Crystallography : Crystallizes in space group P₂₁ (a=3.89359 Å, b=17.7014 Å, c=8.04530 Å, β=94.4030°), with Z=2 and needle-like morphology .
- Key Difference : The aromatic benzene ring enhances π-π stacking interactions compared to the aliphatic cyclohexane in the target compound.
Functional Group Variations ()
(a) Butenamido Derivatives ()
Compounds like 4-(tert-butylamino)but-2-enamido and 4-(morpholin-4-yl)but-2-enamido replace the cyclohexane-carboxylic acid with a butenamido chain. These derivatives prioritize conformational flexibility and amine-mediated interactions.
(b) Triazole-Quinoxaline Hybrid ()
1-{2-[3,5-Dicyclopropyl-4-(4-{[(quinoxaline-2-carbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)phenyl]acetamido}cyclohexane-1-carboxylic acid incorporates a triazole-quinoxaline system, expanding π-stacking and hydrogen-bonding capabilities compared to the simpler pyridinyl group in the target compound .
Comparative Data Table
Key Research Findings
Positional Isomerism : Pyridin-3-yl derivatives () exhibit distinct hydrogen-bonding patterns compared to pyridin-4-yl analogs due to altered nitrogen positioning.
Backbone Flexibility : Cyclohexane-based compounds (e.g., ) favor rigid conformations, while aromatic analogs () enable π-π interactions critical for crystallinity.
Biological Activity
4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid, also known by its CAS number 1183884-90-3, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly against various pathogens and in cellular models. Its structure suggests potential interactions with biological targets due to the presence of the pyridine ring and carboxylic acid functional group.
Antimicrobial Activity
A notable study highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb). In a high-throughput screening of a library of compounds, this compound demonstrated promising inhibitory effects on Mtb growth. The minimum inhibitory concentration (MIC) values were determined, showing activity at concentrations lower than 20 µM .
Table 1: Antimicrobial Activity Data
| Compound Name | MIC (µM) | % Inhibition at 20 µM |
|---|---|---|
| This compound | <20 | >30 |
| Other Compounds from Screening | Various | Various |
Cytotoxicity Profile
The cytotoxic effects of the compound were evaluated using HepG2 liver cancer cells. The IC50 values indicated that while the compound was effective against Mtb, it also exhibited some level of cytotoxicity at higher concentrations. This necessitates further investigation into its safety profile for potential therapeutic applications .
Table 2: Cytotoxicity Data
| Compound Name | IC50 (µM) |
|---|---|
| This compound | >80 |
| Reference Compounds | Varies |
The mechanism by which this compound exerts its antimicrobial effects is not fully elucidated; however, its structural features suggest potential interactions with bacterial enzymes or receptors involved in cell wall synthesis or metabolic pathways. The presence of the pyridine moiety is particularly relevant as it can participate in hydrogen bonding and π-stacking interactions within biological systems.
Structure-Activity Relationship (SAR)
Studies on related analogs have provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance, alterations to the cyclohexane ring or substitutions on the pyridine ring have shown varying degrees of potency against Mtb .
Preparation Methods
General Amide Coupling Strategy
The core synthetic approach to 4-[2-(pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid is the formation of an amide bond between cyclohexane-1-carboxylic acid and 2-(pyridin-4-yl)acetamide or its amine precursor.
Activation of Carboxylic Acid:
The cyclohexane-1-carboxylic acid is activated by converting it into an acid chloride or using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or thionyl chloride (SOCl₂). For example, treatment with thionyl chloride in the presence of triethylamine converts the acid into the corresponding acid chloride intermediate, which is highly reactive toward nucleophilic amines.Amide Bond Formation:
The activated acid chloride or carboxylic acid is then reacted with 2-(pyridin-4-yl)ethylamine or a similar amine derivative under mild conditions (room temperature to slightly elevated temperatures) to afford the amide linkage. The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) with bases like triethylamine or DIPEA (N,N-diisopropylethylamine) to neutralize the generated acid.Purification:
The crude product is purified by extraction, followed by chromatographic techniques such as flash column chromatography using silica gel with eluents like cyclohexane/ethyl acetate mixtures or recrystallization from ethanol or other suitable solvents.
Detailed Synthetic Procedure Example
Based on procedures reported for similar amide compounds, a representative synthesis can be outlined as follows:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Acid Activation | Cyclohexane-1-carboxylic acid (1 equiv), thionyl chloride (excess), triethylamine (catalytic), room temperature, 30 min | Conversion of acid to acid chloride intermediate |
| 2. Amide Formation | Add 2-(pyridin-4-yl)ethylamine (1.2 equiv) in anhydrous THF or DCM, stir at room temperature for 2 h | Nucleophilic attack of amine on acid chloride to form amide bond |
| 3. Workup | Quench with cold water, extract with DCM (3×), dry organic layer over Na₂SO₄ | Removal of inorganic by-products |
| 4. Purification | Flash chromatography on silica gel, eluent: cyclohexane/ethyl acetate (1:2) or recrystallization from ethanol | Isolation of pure this compound |
This method aligns with the general synthetic procedures reported for amide derivatives involving pyridinyl and cyclohexane carboxylic acid moieties.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Route | Cyclohexane-1-carboxylic acid, SOCl₂, triethylamine, 2-(pyridin-4-yl)ethylamine | RT, 2 h | High reactivity, good yields | Requires handling acid chlorides, moisture sensitive |
| Direct Amidation with EDC | Cyclohexane-1-carboxylic acid, 2-(pyridin-4-yl)ethylamine, EDC, DMSO | RT, overnight | Mild, no acid chloride isolation | Longer reaction times, purification needed |
| Alternative Coupling Agents (e.g., DCC, HATU) | Similar to above | Varies | Potentially higher efficiency | Cost, side reactions possible |
Research Findings and Optimization Insights
The use of thionyl chloride for acid activation is well-established and provides reliable conversion to acid chlorides for subsequent amide bond formation.
EDC-mediated direct amidation in DMSO offers a more environmentally friendly and operationally simpler method, avoiding corrosive reagents and harsh conditions.
Ultrasonication can enhance reaction rates and yields in direct amidation methods when solubility or reaction kinetics are limiting.
Purification by preparative HPLC or flash chromatography is essential to obtain analytically pure products suitable for biological evaluation.
Q & A
Q. What crystallographic methods confirm the stereochemistry of the cyclohexane-carboxylic acid moiety?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with Cu-Kα radiation (λ = 1.5418 Å) resolves absolute configuration. Complementary NOESY NMR can validate spatial proximity of substituents in solution.
Q. How does the pyridine ring’s electronic profile influence the compound’s acidity and reactivity?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
